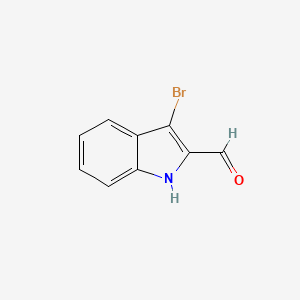

3-bromo-1H-indole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-1H-indole-2-carbaldehyde is a derivative of indole-3-carbaldehyde (I3A), which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including this compound, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis

The molecular formula of this compound is CHBrNO. It has an average mass of 224.054 Da and a monoisotopic mass of 222.963272 Da .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are high-yielding, operationally friendly, time- and cost-effective .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 385.2±22.0 °C at 760 mmHg, and a flash point of 186.8±22.3 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .科学的研究の応用

Crystal Structure and Molecular Interactions

3-bromo-1H-indole-2-carbaldehyde derivatives have been studied for their intermolecular interactions and crystal structure. For instance, 5-bromo-1H-indole-3-carbaldehyde derivatives have shown significant intermolecular connections, contributing to the understanding of their molecular structure and interactions. These studies are crucial in fields like crystallography and molecular chemistry, where understanding the structure-property relationship is essential (Barakat et al., 2017).

Synthesis and Characterization

Various derivatives of this compound have been synthesized and characterized using different methods. For example, the synthesis of compounds like 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from marine sponges highlights the potential of these compounds in natural product chemistry and drug discovery (McKay et al., 2002).

Computational and Spectroscopic Analysis

In-depth computational and spectroscopic analyses of this compound derivatives have been conducted to understand their electronic properties and molecular behavior. Such analyses are vital in the development of new materials and in the pharmaceutical industry (Fatima et al., 2022).

Green and Sustainable Chemistry

Research has also focused on the green and sustainable synthesis of derivatives of this compound. For example, studies on indole-3-carbaldehyde have explored environmentally friendly synthesis methods, which are important in reducing the environmental impact of chemical synthesis (Madan, 2020).

Catalytic Applications

The compound has been used in various catalytic applications, such as in the synthesis of indolo[2,3-b]quinolines using N-bromosuccinimide as a catalyst. This demonstrates its role in facilitating complex chemical reactions, which is crucial in synthetic chemistry (Ghorbani-Vaghei & Malaekehpoor, 2012).

Antibacterial Activities

Some derivatives of this compound have been explored for their antibacterial activities. Research in this area contributes to the development of new antibiotics and understanding the mechanism of action of these compounds (Carrasco et al., 2020).

作用機序

Safety and Hazards

将来の方向性

1H-Indole-3-carbaldehyde and its derivatives have been highlighted for their role in sustainable multicomponent reactions . Their applications in the synthesis of active molecules and biologically active structures suggest potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .

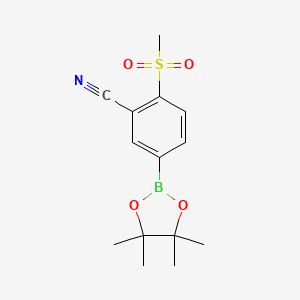

特性

IUPAC Name |

3-bromo-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNPOMFNPNCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2642521.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)

![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)

![5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2642534.png)

![N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2642536.png)

![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)